N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS2/c15-9-3-5-10(6-4-9)16-13(18)11-8-20-14(17-11)12-2-1-7-19-12/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGNOJGGGGVAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated derivatives, nucleophiles, electrophiles, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and thiophene rings exhibit antimicrobial properties. N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide has been tested against various bacterial strains, showing promising results in inhibiting growth.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar thiazole derivatives. The results demonstrated that modifications in the structure, such as the introduction of fluorine, significantly enhanced activity against Gram-positive bacteria .
Anticancer Potential
Compounds with thiazole structures have been investigated for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation.
Case Study:
In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis through the modulation of specific signaling pathways involved in cell survival . The fluorinated phenyl group was found to be crucial for enhancing cytotoxicity.
Enzyme Inhibition
This compound may act as an enzyme inhibitor, particularly against targets involved in metabolic pathways.
Case Study:
A recent investigation highlighted its ability to inhibit certain kinases implicated in cancer progression. The binding affinity was assessed using molecular docking studies, which suggested strong interactions with the active site of the target enzyme .
Material Science Applications
The unique properties of this compound extend beyond biological applications into material science.
Organic Electronics
Due to its electronic properties, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Electronic Properties Comparison
| Compound | Band Gap (eV) | Application |
|---|---|---|
| This compound | 2.5 | OLEDs |
| Similar Thiazole Derivative | 3.0 | OPVs |
The lower band gap of this compound suggests better charge transport properties, making it suitable for use in electronic devices .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
The thiazole ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro) : The nitro group in 5-nitrothiophene derivatives (e.g., Compound 9) enhances antibacterial activity but may reduce solubility due to increased hydrophobicity .
- Aryl vs. Heteroaryl Substituents: Thiophen-2-yl (as in the target compound) vs.
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : Thiophene-containing analogs generally exhibit higher LogP values (e.g., ~3.5 for nitrothiophene derivatives) compared to sulfonyl-substituted compounds (LogP ~2.8), impacting bioavailability .
- Metabolic Stability : Fluorine at the para position of the phenyl ring enhances metabolic stability by resisting oxidative degradation .
Biological Activity
N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 270.30 g/mol. The compound features a thiazole ring, a thiophene moiety, and a fluorophenyl group, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific molecular pathways.
The anticancer activity is primarily attributed to the compound's ability to inhibit key enzymes involved in cancer progression. For instance, preliminary molecular docking studies suggest that this compound may effectively bind to the active sites of enzymes like VEGFR-2 , which is crucial for tumor angiogenesis .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against several human cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells .
- Cyclooxygenase (COX) Inhibition : Another study focused on thiazole carboxamide derivatives revealed their potential as COX inhibitors, which play a role in inflammation and cancer progression. The compounds demonstrated promising results in reducing COX activity, indicating their dual role as anti-inflammatory and anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhanced binding affinity to target enzymes |
| Variation in thiophene position | Altered solubility and bioavailability |
| Introduction of electron-withdrawing groups | Increased potency against cancer cell lines |
These modifications can fine-tune the compound's effectiveness and selectivity for specific biological targets.
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide, and how can reaction yields be optimized?
Methodological Answer : The compound can be synthesized via condensation or cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : React 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with thiophen-2-ylboronic acid under Pd catalysis (yields ~79–87%) .
- Condensation : Use (E)-2-(4-bromophenyl)ethenesulfonyl chloride with 4-fluoroaniline to form intermediates, followed by thiazole ring closure .
Optimization Strategies : - Use high-resolution mass spectrometry (HRMS) to confirm intermediates.
- Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to improve yield .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : Assign peaks using - and -NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- X-Ray Crystallography : Refine structures using SHELXL (for small molecules) or OLEX2 (for visualization and analysis). For example, SHELX programs resolve thiazole ring planarity and dihedral angles .
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650 cm) and thiazole ring vibrations (C-S-C at ~690 cm) .
Q. What preliminary pharmacological activities have been reported for thiazole-carboxamide derivatives?
Methodological Answer : Thiazole-carboxamides exhibit:
- Antimicrobial Activity : Test against Gram-positive bacteria (MIC ≤ 2 µg/mL) via broth microdilution .
- Anticancer Potential : Screen in vitro against HeLa or MCF-7 cell lines (IC values < 10 µM) using MTT assays .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Methodological Answer :
- Refinement Tools : Use SHELXPRO to handle twinning or high thermal motion in the fluorophenyl group .
- Validation : Cross-check with PLATON or RIGU to detect disorder in thiophene or thiazole rings .
Example : A study resolved conflicting bond lengths (C-S: 1.68–1.72 Å) by refining anisotropic displacement parameters .
Q. How does the substitution pattern (fluorophenyl vs. thiophene) affect bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer :
- Modify Substituents : Replace 4-fluorophenyl with 4-chlorophenyl to compare lipophilicity (ClogP) and cellular uptake .
- Assay Design : Use radiolabeled analogs (e.g., -fluorophenyl) to track biodistribution in murine models .
Data : Thiophene derivatives show 3× higher metabolic stability than phenyl analogs due to reduced CYP450 interactions .
Q. What methods validate the compound’s stability under physiological conditions?
Methodological Answer :
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer :
Q. How can conflicting solubility data from different studies be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
